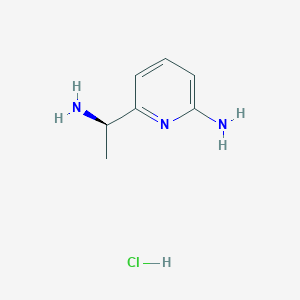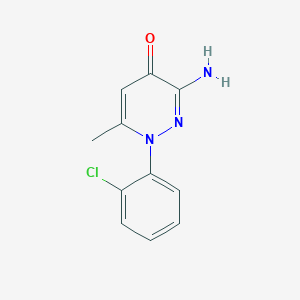
3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an amino group at the 3rd position, a chlorophenyl group at the 1st position, and a methyl group at the 6th position on the pyridazinone ring. Pyridazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with acetoacetic ester under reflux conditions to yield the desired pyridazinone compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown that derivatives of this compound exhibit significant pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of agrochemicals and dyes due to its versatile chemical properties.
作用機序
The mechanism of action of 3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Amino-1-(2-chlorophenyl)pyridazin-4-one
- 3-Amino-1-(2-chlorophenyl)-6-ethylpyridazin-4-one
- 3-Amino-1-(2-fluorophenyl)-6-methylpyridazin-4-one
Uniqueness
3-Amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the amino group provides sites for further functionalization. This unique structure makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C11H10ClN3O |
|---|---|
分子量 |
235.67 g/mol |
IUPAC名 |
3-amino-1-(2-chlorophenyl)-6-methylpyridazin-4-one |
InChI |
InChI=1S/C11H10ClN3O/c1-7-6-10(16)11(13)14-15(7)9-5-3-2-4-8(9)12/h2-6H,1H3,(H2,13,14) |
InChIキー |
SRIGNGNYVXPOLC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



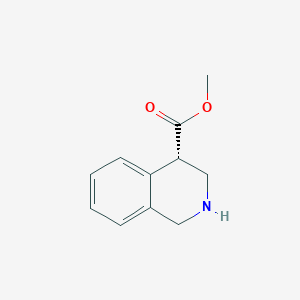
![5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13900649.png)

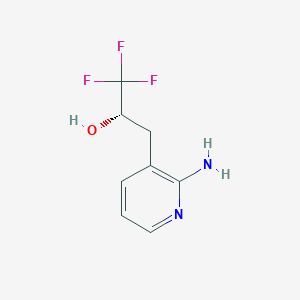
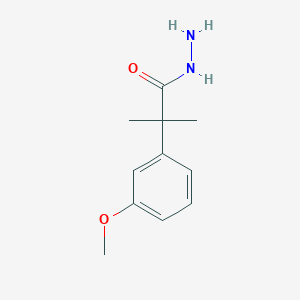
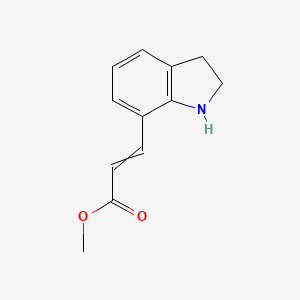
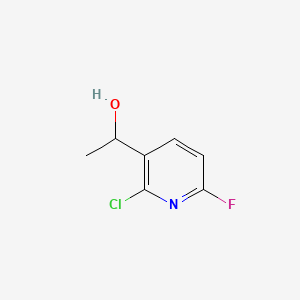
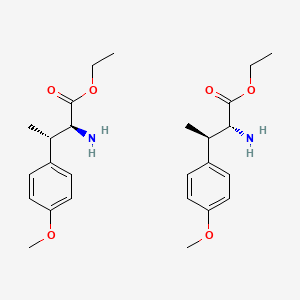

![2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13900705.png)

![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
